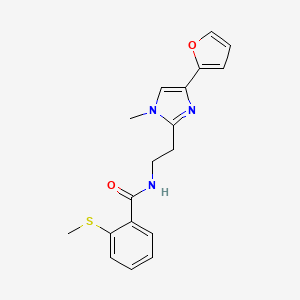
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound with significant potential in biomedical research. This article explores its biological activity, synthesis, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O2S, with a molecular weight of 341.43 g/mol. Its structure features:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Imidazole Derivative : Implicated in various biological activities, including modulation of receptor functions.
- Methylthio Group : Enhances lipophilicity and may influence pharmacokinetics.
1. Modulation of Metabotropic Glutamate Receptors
Research indicates that compounds similar to this compound act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in neurotransmission and are implicated in neurological disorders such as schizophrenia and depression. The modulation enhances receptor activity, potentially offering therapeutic benefits in treating these conditions .
2. Anticancer Potential
Initial studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating significant potency against specific cancer types. The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation .
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of this compound on mGluR activity in animal models. Results demonstrated enhanced synaptic plasticity and improved cognitive function, suggesting its potential as a treatment for cognitive deficits associated with psychiatric disorders.
Case Study 2: Anticancer Activity
In a comparative study of various benzamide derivatives, this compound was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
The synthesis of this compound typically involves multi-step organic reactions starting from readily available furan and imidazole derivatives. The mechanism of action is hypothesized to involve:
- Binding to mGluRs : Enhancing receptor signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through caspase activation.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-Methoxyphenyl)benzamide | Benzene core with methoxy substituent | Anticancer activity | Potent against MCF-7 cells |
| N-[4-(Furan)]benzamide | Furan ring attached to benzene | Neuroprotective effects | Modulates mGluR activity |
| N-[Methylthio]-benzamide | Methylthio group on benzene | Cytotoxicity | Enhances bioavailability |
属性
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-14(15-7-5-11-23-15)20-17(21)9-10-19-18(22)13-6-3-4-8-16(13)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCKCYNLDYLSJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2SC)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














